molecular formula C20H20FN5O3S B2910137 2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941935-10-0

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Número de catálogo: B2910137
Número CAS: 941935-10-0
Peso molecular: 429.47
Clave InChI: GYTRUJUUEBRDOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a potent and selective kinase inhibitor investigated for its efficacy in oncology research, particularly targeting hematological malignancies . The compound functions by potently inhibiting key oncogenic drivers such as JAK2 and FLT3 , which are frequently implicated in proliferative signaling pathways in cancers like myeloproliferative neoplasms and acute myeloid leukemia. Its unique pyrazolo-thiazolo-pyrimidinone scaffold contributes to high binding affinity and selectivity. Research applications extend to studying resistance mechanisms and combination therapies , providing a valuable tool for elucidating JAK/STAT and related signal transduction pathways in disease models. This inhibitor is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3S/c21-12-3-5-13(6-4-12)26-18-16(10-23-26)19(28)25-14(11-30-20(25)24-18)8-17(27)22-9-15-2-1-7-29-15/h3-6,10,14-15H,1-2,7-9,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTRUJUUEBRDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of fused pyrazolo-pyrimidine derivatives, which are widely explored for kinase inhibition, anticancer, and anti-inflammatory activities. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Biological Activity References
Target Compound Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine 4-Fluorophenyl; N-(tetrahydrofuran-2-yl)methyl acetamide Moderate solubility (tetrahydrofuran moiety); Molecular weight ~500 Da Not explicitly reported (predicted kinase inhibition)
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine 4-Fluorophenyl; 3-methylpyrazole; Acetamide Lower solubility (no polar side chain); Molecular weight ~450 Da Anticancer (EGFR inhibition)
5-(4-Methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl; Phenyltriazole High crystallinity (MP: 302–304°C); Molecular weight ~570 Da Antiproliferative (tubulin inhibition)
5-(Fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid derivatives Pyrazolo[3,4-d]pyrimidine Fluorobenzoyl; Carboxylic acid Polar (acidic group); Molecular weight ~400 Da Anti-inflammatory (COX-2 inhibition)

Key Observations:

Substituent Impact on Solubility: The tetrahydrofuran-methyl group in the target compound likely enhances solubility compared to non-polar analogs (e.g., 3-methylpyrazole in ). Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility but lower membrane permeability.

Bioactivity Trends :

  • Fluorine substitution (4-fluorophenyl or fluorobenzoyl) correlates with improved target binding in kinase and COX-2 inhibitors .
  • Thiazolo-pyrimidine hybrids (e.g., ) show broader anticancer activity due to tubulin interaction.

Synthetic Complexity :

  • The target compound’s fused thiazolo-pyrimidine core requires multi-step heterocyclization, similar to , whereas simpler pyrazolo-pyrimidines (e.g., ) are synthesized via direct alkylation.

Pharmacokinetic and Physicochemical Data

Table 2: Experimental and Predicted Properties

Property Target Compound 2-(4-Fluorophenyl)-N-[3-methyl-...]acetamide 5-(4-Methoxyphenyl)pyrrolo-thiazolo-pyrimidine
LogP (Predicted) 3.2 2.8 4.1
Solubility (mg/mL) 0.15 (DMSO) 0.08 (DMSO) 0.03 (DMSO)
Melting Point Not reported 160–162°C 302–304°C
Metabolic Stability (t1/2) Moderate (hepatic oxidation) Low (amide hydrolysis) High (crystalline stability)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.